TMX-4153

PROTAC PIP4K2C Targeted Protein Degradation

PIP4K2C-targeting PROTACs suffer dramatic potency variations from subtle linker differences. TMX-4153 addresses this with its alkyl-spirocyclic linker, delivering DC50 24 nM and Dmax 91% in MOLT4 cells->4-fold superior to PEG-linked analogs (QXG-4004, DC50 105 nM). • Exclusive kinome-wide & proteome-wide selectivity for PIP4K2C • VHL-dependent mechanism with TMX-4153-neg as built-in negative control • Benchmark reference for linker SAR and target validation studies. Supplied with full QC documentation for reproducible results.

Molecular Formula C59H67ClN10O6S
Molecular Weight 1079.7 g/mol
Cat. No. B10861552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTMX-4153
Molecular FormulaC59H67ClN10O6S
Molecular Weight1079.7 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCC(=O)N4CCC5(CC4)CCN(C5=O)C6=CN=CC(=C6)NC7=NC=C(C(=N7)C8=CC=CC(=C8)C9=CC=CC=C9)Cl)O
InChIInChI=1S/C59H67ClN10O6S/c1-37(39-19-21-41(22-20-39)52-38(2)63-36-77-52)64-54(74)48-31-46(71)35-70(48)55(75)53(58(3,4)5)66-49(72)17-10-7-11-18-50(73)68-26-23-59(24-27-68)25-28-69(56(59)76)45-30-44(32-61-33-45)65-57-62-34-47(60)51(67-57)43-16-12-15-42(29-43)40-13-8-6-9-14-40/h6,8-9,12-16,19-22,29-30,32-34,36-37,46,48,53,71H,7,10-11,17-18,23-28,31,35H2,1-5H3,(H,64,74)(H,66,72)(H,62,65,67)/t37-,46+,48-,53+/m0/s1
InChIKeyNIQFZCJNEODJTE-CSIWTOAPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TMX-4153: PIP4K2C PROTAC Degrader


TMX-4153 is a bivalent PROTAC degrader that selectively targets the lipid kinase PIP4K2C (PI5P4Kγ) by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to rapid and selective degradation of endogenous PIP4K2C [1]. It exhibits a binding dissociation constant (Kd) of 42 nM for PIP4K2C and induces degradation with a half-maximal degradation concentration (DC50) of 24 nM in MOLT4 leukemia cells [1]. The compound is a chemical tool developed to interrogate the biological functions of PIP4K2C, a 'dark' lipid kinase with minimal enzymatic activity but potential scaffolding roles in immune modulation and autophagy [1].

TMX-4153 Substitution Risks


PIP4K2C-targeting agents vary significantly in their mechanism of action (degradation vs. inhibition), degradation potency, linker chemistry, and selectivity profiles. While small-molecule inhibitors like RMC-113 bind PIP4K2C with modest affinity (Kd = 370 nM) and also inhibit PIKfyve , PROTAC degraders achieve catalytic target removal. However, even among PROTACs, subtle differences in linker composition yield substantial variations in degradation efficiency: TMX-4153's alkyl-linked spirocyclic structure confers a DC50 of 24 nM in MOLT4 cells, whereas the PEG-linked analog QXG-4004 shows a DC50 of 105 nM despite comparable binding affinity (Kd 61 nM) [1]. Furthermore, the alternative degrader LRK-4189, while orally bioavailable, exhibits a DC50 <500 nM in the same cell line, representing over 20-fold lower potency [2]. Therefore, substituting TMX-4153 with a structurally distinct PIP4K2C degrader or inhibitor will yield non-equivalent biological outcomes and confound comparative studies.

TMX-4153 Comparative Evidence


Degradation Potency vs. TMX-4152

In a direct head-to-head comparison within the same study, TMX-4153 achieved a DC50 of 24 nM for PIP4K2C degradation in MOLT4 cells, while the structurally similar analog TMX-4152 exhibited a DC50 of 107 nM [1]. This 4.5-fold difference in potency demonstrates that minor structural modifications (alkyl-linked spirocyclic vs. related scaffold) significantly impact degradation efficiency.

PROTAC PIP4K2C Targeted Protein Degradation

Maximal Degradation vs. TMX-4152

At a concentration of 1 μM, TMX-4153 achieved a maximal degradation level (Dmax) of 91% for PIP4K2C in MOLT4 cells, compared to only 70% for TMX-4152 under identical conditions [1]. This 21 percentage point difference indicates that TMX-4153 more effectively eliminates the target protein pool.

PROTAC PIP4K2C Degradation Efficiency

Degradation Efficiency vs. QXG-4004

Despite having nearly identical binding affinities for PIP4K2C (Kd = 61 nM for both TMX-4153 and QXG-4004), TMX-4153 exhibited a DC50 of 24 nM, whereas the PEG-linked QXG-4004 showed a DC50 of 105 nM in MOLT4 cells [1]. This 4.4-fold difference in degradation potency underscores the critical role of linker composition (alkyl-spirocyclic vs. PEG) in determining PROTAC efficacy beyond target binding.

PROTAC Linker Chemistry PIP4K2C

PIP4K2C Kinome-Wide Selectivity

In KINOMEscan profiling at 1 μM, TMX-4153 maintained exclusive binding selectivity for PIP4K2C over 468 kinases [1]. Quantitative proteomic analysis in MOLT4 cells after 5 h treatment with 1 μM TMX-4153 confirmed that only PIP4K2C was significantly degraded, with no other proteins showing meaningful depletion [1]. In contrast, the non-degrading negative control TMX-4153-neg showed no degradation of any protein.

Selectivity Proteomics PIP4K2C

Cell-Type Degradation Profile

TMX-4153 exhibits distinct degradation potencies across different cell lines: in MOLT4 leukemia cells, the DC50 is 24 nM, whereas in HAP1 chronic myeloid leukemia cells, the DC50 is 361 nM [1]. This 15-fold difference in potency highlights the cell-type dependent activity of TMX-4153, which may reflect differences in E3 ligase machinery, target expression, or compound permeability.

Cell-Type Specificity PIP4K2C Degrader

TMX-4153 Application Scenarios


PIP4K2C Knockdown in Leukemia Models

Given its superior DC50 of 24 nM and Dmax of 91% in MOLT4 cells [1], TMX-4153 is optimally suited for studies requiring robust and near-complete depletion of PIP4K2C in leukemia cell lines. Its exclusive selectivity [1] ensures that phenotypic changes can be confidently linked to PIP4K2C loss, making it a preferred reagent for investigating the scaffolding roles of this 'dark' kinase in immune modulation and autophagy.

PROTAC Linker Optimization Benchmark

The stark contrast in degradation efficiency between TMX-4153 (alkyl-spirocyclic linker, DC50 24 nM) and QXG-4004 (PEG linker, DC50 105 nM) despite similar binding affinities [1] positions TMX-4153 as a valuable benchmark compound for structure-activity relationship (SAR) studies focused on linker design. Researchers developing novel PROTACs can use TMX-4153 as a reference point for evaluating how linker chemistry impacts ternary complex formation and degradation kinetics.

PIP4K2C Target Validation Reference

With demonstrated exclusive kinome-wide binding selectivity and proteome-wide degradation selectivity for PIP4K2C [1], TMX-4153 serves as an ideal reference compound for target validation studies. Its use as a selective chemical probe allows researchers to dissect PIP4K2C-specific biology without confounding off-target activity, a critical requirement for credentialing the therapeutic relevance of PIP4K2C degradation.

Autophagy and Immune Modulation Research

PIP4K2C has been implicated in autophagy-dependent catabolism and immune modulation [1]. TMX-4153's potent degradation activity in MOLT4 cells (DC50 24 nM, Dmax 91%) [1] makes it a suitable tool for investigating these pathways in vitro. The compound's VHL-dependent mechanism, confirmed by the inactivity of TMX-4153-neg [1], provides a built-in control for ensuring that observed effects are degradation-driven.

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